(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17)/t9-,10+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJXIHOGIEIGB-CWSCBRNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopentaquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H19NO2
- Molecular Weight : 273.34 g/mol
- IUPAC Name : this compound
This compound features a fused ring system characteristic of quinoline derivatives, which are known for a variety of biological activities.
Anticancer Activity
Research indicates that derivatives of cyclopentaquinolines exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. In particular:
- Cell Line Studies : The compound has demonstrated inhibitory effects against leukemia cell lines, suggesting potential applications in hematological malignancies .
The mechanism through which this compound exerts its effects appears to involve several pathways:
- Inhibition of SIRT3 : Similar compounds have been reported to inhibit SIRT3 (sirtuin 3), a mitochondrial deacetylase implicated in cancer metabolism and cell survival. Inhibition of SIRT3 can lead to altered mitochondrial function and increased apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell division and promoting apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the cyclopentaquinoline class:
Table 1: Summary of Biological Activities and Mechanisms
Pharmacological Implications
The biological activities exhibited by this compound indicate its potential as a lead compound for drug development. Its ability to inhibit key regulatory pathways in cancer cells positions it as a candidate for further investigation in therapeutic applications.
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive functions. Studies have shown that derivatives of tetrahydroquinoline compounds can potentiate nAChR activity, leading to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Activity
Preliminary studies suggest that (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibits antioxidant properties. Antioxidants are vital in preventing oxidative stress-related cellular damage, making this compound a candidate for further research in age-related disorders and chronic diseases .
Case Study 1: Neuroprotective Effects
In a controlled study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage. The mechanism was attributed to its ability to enhance cholinergic signaling through nAChRs .
Case Study 2: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay). Results indicated significant scavenging activity comparable to established antioxidant agents. This suggests potential applications in formulations aimed at reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of the target compound with analogs from the evidence:
Stereochemical Differences
The target compound’s defined stereochemistry (3aR,4S,9bS) contrasts with analogs like the ethoxycarbonyl derivative (), which lacks defined stereocenters. This stereospecificity enhances binding affinity to chiral biological targets, as seen in enzyme inhibition studies .
Electronic and Physicochemical Properties
- Nitro-substituted analogs () exhibit stronger electron-withdrawing effects, lowering pKa values compared to the methyl-substituted target compound. This increases acidity at the carboxylic acid group, influencing ionizability and membrane permeability .
- Ethoxycarbonyl derivatives () have higher logP values (3.82 vs. ~2.5 for the target compound), suggesting improved lipophilicity but reduced water solubility. The ester group allows for prodrug strategies .
Computational Similarity Metrics
Studies using Tanimoto and Dice indexes () reveal that analogs like the ethoxycarbonyl derivative share >70% structural similarity with the target compound. However, bioactivity clustering () shows divergent modes of action for acridine hybrids, emphasizing the impact of appendage groups .
Research Findings and Implications
Stereochemistry Matters : The (3aR,4S,9bS) configuration in the target compound optimizes binding to chiral active sites, as seen in phenylalanine-targeting studies (). Analogs with undefined stereocenters exhibit variable potency .
Substituent-Driven Bioactivity : Nitro and bromo groups enhance reactivity but may reduce metabolic stability. Methyl groups balance lipophilicity and stability, making the target compound a safer lead candidate .
Prodrug Potential: Ethoxycarbonyl derivatives () can be hydrolyzed to the active carboxylic acid form, offering controlled release in vivo .
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials : 3-Bromoindoles and symmetrical internal alkynes (e.g., diphenylacetylene).
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Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) in toluene at 110°C.
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Key Steps :
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Oxidative addition of Pd(0) to the C–Br bond of 3-bromoindole.
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Double alkyne insertion into the Pd–C bond, forming a palladacycle.
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Dearomatization of the indole ring, followed by sigmatropic rearrangements to yield the cyclopenta[c]quinoline scaffold.
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Yield and Scope
This method achieves moderate to high yields (60–85%) for substrates with electron-donating groups on the indole ring. However, sterically hindered alkynes reduce efficiency due to slower insertion kinetics.
Palladium-Catalyzed Domino Reactions of o-Alkynylhalobenzenes
An alternative route employs palladium-catalyzed domino reactions of o-alkynylhalobenzenes with amines. Li et al. (2011) demonstrated that o-alkynylhalobenzenes undergo cyclization with primary amines to form 5H-cyclopenta[c]quinoline derivatives. While the original study focuses on 5H derivatives, the methodology is adaptable to the target compound by modifying the amine and alkyne components.
Reaction Conditions
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Substrates : o-Alkynylhalobenzenes (e.g., o-alkynylbromobenzene) and methylamine derivatives.
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Catalyst : PdCl₂(PPh₃)₂ with CuI as a co-catalyst in DMF at 80°C.
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Mechanism :
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Sonogashira-type coupling between the alkyne and amine.
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Intramolecular cyclization to form the quinoline ring.
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Rearrangement to establish the cyclopentane moiety.
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Limitations
The domino reaction requires precise control of stoichiometry to avoid polycyclization byproducts. Functional group tolerance is moderate, with electron-withdrawing groups on the benzene ring reducing yields to 40–50%.
Cyclization Strategies Using POCl₃ and Anthranilic Acid Derivatives
A third method leverages phosphorus oxychloride (POCl₃)-mediated cyclization of anthranilic acid derivatives with cyclopentanone. As reported by Kuca et al. (2012), anthranilic acid reacts with cyclopentanone in POCl₃ to form 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline, which is subsequently functionalized.
Synthetic Pathway
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Formation of Chloroquinoline Intermediate :
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Anthranilic acid and cyclopentanone are heated in POCl₃ at 80°C, leading to cyclization and chlorination.
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Intermediate: 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline.
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Amination and Carboxylation :
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The chloro group is displaced by methylamine under nucleophilic substitution.
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Oxidation of the cyclopentane ring introduces the carboxylic acid moiety.
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Challenges
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Selectivity : Competing reactions at the cyclopentane ring can lead to regioisomers.
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Yield Optimization : The amination step requires excess methylamine and prolonged reaction times (24–48 h), yielding 55–65% of the desired product.
Nitro Precursor Reduction and Lactamization
While excluded sources (e.g., BenchChem) describe nitro precursor reduction followed by lactamization, alternative literature supports analogous pathways. For instance, nitro-substituted cyclopentaquinolines can be reduced to amines using SnCl₂/HCl or catalytic hydrogenation, followed by cyclization under acidic conditions.
Key Steps
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Nitro Reduction :
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Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts nitro groups to amines.
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Lactamization :
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Polyphosphoric acid (PPA) at 130°C facilitates intramolecular cyclization, forming the lactam ring.
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Stereochemical Considerations
The stereochemistry is influenced by the conformation of the nitro precursor. X-ray crystallography confirms that the (3aR,4S,9bS) configuration is retained post-reduction.
Stereochemical Control and Optimization Strategies
Achieving the correct stereochemistry is critical for the biological activity of the target compound. Key strategies include:
Transition-State Engineering
Kinetic vs. Thermodynamic Control
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Low-temperature conditions favor kinetic products with the correct stereochemistry, while higher temperatures lead to thermodynamic byproducts.
Comparative Analysis of Methods
Q & A
Basic Question: What are the key synthetic routes for (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
Methodological Answer:
The compound is synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of nitro-substituted precursors. A typical protocol involves:
Nitro precursor preparation : Reacting 8-nitro-1,4-dihydroquinoline derivatives with mercaptopropionic acid to form intermediates (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) .
Reduction : Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts nitro groups to amines .
Lactamization : Cyclization under PPA at elevated temperatures (110–130°C) forms the cyclopenta[c]quinoline scaffold .
Critical Parameters :
- Reaction time (24–72 hours) and temperature control to avoid side reactions.
- Stereochemical integrity during lactamization, confirmed via X-ray crystallography .
Advanced Question: How can mechanistic studies resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
Discrepancies in stereochemistry arise from competing pathways during cyclization. Key approaches include:
- Computational modeling : Density Functional Theory (DFT) to map energy barriers for diastereomeric transition states .
- In situ monitoring : Variable-temperature NMR to track intermediate conformations.
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-valine derivatives) to bias cyclization .
Example : Racemization at C4 can occur if PPA acidity degrades chiral centers. Mitigation involves lowering reaction temperatures or switching to milder acids (e.g., TfOH) .
Basic Question: What analytical methods confirm the compound’s stereochemistry and purity?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., 3aR,4S,9bS) .
- NMR spectroscopy :
- HPLC : Chiral stationary phases (e.g., CHIRALPAK® IG-3) to separate enantiomers .
Advanced Question: How do substituent modifications impact biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
SAR optimization involves:
Late-stage diversification :
- C8 modification : Replace methyl with halogens (e.g., Cl, F) or electron-withdrawing groups (NO₂) to enhance target binding .
- Carboxylic acid bioisosteres : Substitute with tetrazoles or sulfonamides to improve metabolic stability .
Assay design :
- Use enzyme inhibition assays (e.g., kinase or GPCR targets) with IC₅₀ comparisons.
- Molecular docking to predict binding modes (e.g., cyclopentane ring interactions with hydrophobic pockets) .
Key Finding : Methyl at C8 enhances solubility but reduces potency compared to halogenated analogs .
Basic Question: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Susceptible to oxidation at the cyclopentane ring and decarboxylation under basic conditions.
- Storage :
- Temperature : –20°C in inert atmosphere (argon) .
- Container : Amber glass vials to prevent photodegradation.
- Solvent : Lyophilize and store in anhydrous DMSO (≤10 mM) to avoid hydrolysis .
Advanced Question: How can catalytic C–H activation improve synthetic efficiency?
Methodological Answer:
Palladium-catalyzed C–H functionalization enables direct modification of the cyclopenta[c]quinoline core:
- Silyl-directed activation : Install silane groups at inert positions (e.g., C7) to facilitate regioselective coupling with alkynes or aryl halides .
- Mechanistic insight : Ag or Rh catalysts activate Si–C bonds, enabling silacycle formation without protecting groups .
Example : Rh-catalyzed coupling of 2-silylphenylboronic acids with alkynes yields benzosilole derivatives, preserving the core stereochemistry .
Basic Question: How is the compound’s solubility profile optimized for in vitro assays?
Methodological Answer:
- Salt formation : Prepare sodium or potassium salts of the carboxylic acid for aqueous solubility .
- Co-solvent systems : Use DMSO/PBS (1:4 v/v) or cyclodextrin inclusion complexes .
- pH adjustment : Buffer at pH 7.4 to ionize the carboxylic acid group .
Advanced Question: What strategies address low yields in multi-component coupling reactions?
Methodological Answer:
Low yields stem from competing side reactions (e.g., oligomerization). Solutions include:
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 150°C, 30 min vs. 72 hours conventionally) .
- Flow chemistry : Continuous microreactors to improve heat/mass transfer and reduce decomposition .
- Steric tuning : Bulky substituents (e.g., tert-butyl nitriles) suppress undesired pathways in zirconocene-mediated couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
